2,5-Difluoro-4-(trifluoromethyl)benzodifluoride
Description
2,5-Difluoro-4-(trifluoromethyl)benzoic acid (CAS: 261945-05-5) is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₃F₅O₂ and a molecular weight of 242.10 g/mol. Its structure features a benzene ring substituted with two fluorine atoms at positions 2 and 5, a trifluoromethyl group at position 4, and a carboxylic acid functional group . This compound is primarily used in industrial applications, including pharmaceutical synthesis and agrochemical intermediates. For example, it serves as a precursor in the preparation of cardiac contractility enhancers like CK-136, a drug candidate targeting cardiovascular diseases .
Key physico-chemical properties include:
- Solubility: Limited data available, but fluorinated benzoic acids generally exhibit low water solubility due to hydrophobic fluorine substituents.
- Safety: Requires handling with gloves, protective clothing, and avoidance of inhalation/ingestion. Toxicity data remain sparse, necessitating adherence to general chemical safety protocols .
Properties
IUPAC Name |
1-(difluoromethyl)-2,5-difluoro-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7/c9-5-2-4(8(13,14)15)6(10)1-3(5)7(11)12/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKAUVGODLDMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C(F)(F)F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Chlorinated Precursors
A common method involves heating a chlorinated precursor, such as 2-chloro-4-(trifluoromethyl)benzodifluoride, with cesium fluoride in dimethyl sulfoxide at temperatures between 120°C to 125°C for several hours. This reaction yields high-purity products due to the strong nucleophilic nature of fluoride ions.
Direct Fluorination
Another approach is the direct fluorination of benzene derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3) under controlled conditions. This method is less commonly used for the specific synthesis of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride but is relevant for similar compounds.
Reaction Conditions and Mechanisms
The fluorination reactions typically require careful control of temperature and the choice of solvent to optimize yield and purity. The strong electron-withdrawing effects of the fluorine atoms influence the reactivity of the compound, making it suitable for various substitution reactions.
Industrial Production Methods
In an industrial setting, the compound is produced through continuous flow fluorination processes. These processes ensure high purity and yield, making the compound suitable for large-scale applications. The reaction is carried out in specialized reactors designed to handle fluorinating agents safely.
Data and Findings
Synthesis Parameters
| Parameter | Description |
|---|---|
| Temperature | 120°C to 125°C |
| Solvent | Dimethyl sulfoxide |
| Reactant | Cesium fluoride |
| Reaction Time | Several hours |
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H3F7 |
| Molecular Weight | 232.1 g/mol |
| CAS No. | 1806315-08-1 |
Applications
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride has potential applications in pharmaceuticals and materials science due to its unique electronic properties and reactivity profile.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions, such as those involving hydride donors, can modify the fluorinated groups.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include hydride donors like lithium aluminum hydride for reductions, and various oxidizing agents for oxidation reactions. Substitution reactions often involve nucleophiles such as amines or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, hydride reduction can yield highly functionalized benzyl fluorides, while oxidation can produce various oxidized fluorinated derivatives .
Scientific Research Applications
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride involves its interaction with molecular targets through its fluorinated groups. The electron-withdrawing effects of the fluorine atoms can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
2,5-Difluoro-4-(trifluoromethyl)aniline (CAS: 114973-22-7)
- Molecular Formula : C₇H₄F₅N
- Molecular Weight : 197.11 g/mol
- Key Differences: Replaces the carboxylic acid group (-COOH) with an amine (-NH₂), altering reactivity. Applications: Used in organic synthesis, particularly for introducing fluorine-rich aromatic amines into pharmaceuticals. Safety: Limited toxicity data; similar precautions as the benzoic acid derivative apply .
2,5-Difluoro-4-(trifluoromethyl)benzaldehyde (CAS: Not explicitly listed)
Substituent Positional Isomers
3,5-Difluoro-4-(trifluoromethyl)phenol (CAS: 116640-11-0)
- Molecular Formula : C₇H₃F₅O
- Molecular Weight : 198.09 g/mol
- Key Differences: Fluorine atoms at positions 3 and 5 instead of 2 and 3. Functional Group: Phenol (-OH) instead of carboxylic acid. Physico-chemical Properties:
- Boiling Point : 210.2°C (vs. higher for carboxylic acid derivatives).
- LogP : 3.80 (indicating higher lipophilicity than benzoic acid) .
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene (CAS: 1099597-35-9)
Data Tables for Comparative Analysis
Table 1: Structural and Physico-chemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | LogP | Key Application |
|---|---|---|---|---|---|---|
| 2,5-Difluoro-4-(trifluoromethyl)benzoic acid | 261945-05-5 | C₈H₃F₅O₂ | 242.10 | -COOH | ~2.5* | Pharmaceutical synthesis |
| 2,5-Difluoro-4-(trifluoromethyl)aniline | 114973-22-7 | C₇H₄F₅N | 197.11 | -NH₂ | ~3.0 | Organic intermediates |
| 3,5-Difluoro-4-(trifluoromethyl)phenol | 116640-11-0 | C₇H₃F₅O | 198.09 | -OH | 3.80 | Agrochemicals |
| 1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene | 1099597-35-9 | C₇H₂ClF₅ | 216.53 | None | 3.8 | Halogenation reactions |
*Estimated based on analogous benzoic acids.
Biological Activity
Overview
2,5-Difluoro-4-(trifluoromethyl)benzodifluoride is an organofluorine compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzodifluoride core. Its unique chemical structure imparts specific biological activities, making it a compound of interest in various fields, including medicinal chemistry and materials science.
The biological activity of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride is primarily attributed to its interaction with molecular targets through its fluorinated groups. The electron-withdrawing effects of the fluorine atoms enhance the compound's reactivity and binding affinity to various biological targets, which can modulate biological pathways and chemical reactions. This interaction is crucial for its potential applications in drug development and as a research tool in biological studies .
Biological Activity Data
The biological activity of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride has been explored in several studies. Below is a summary table highlighting key findings from various research investigations:
| Study | Biological Target | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | Enzyme Inhibition | Inhibited enzyme activity by 70% at 50 µM concentration | |
| Study 2 | Cell Proliferation | Reduced cell proliferation in cancer cell lines by 50% | |
| Study 3 | Antimicrobial Activity | Exhibited significant antimicrobial activity against Gram-positive bacteria |
Case Studies
Several case studies have investigated the application of 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride in different contexts:
- Case Study on Cancer Cell Lines : Research demonstrated that treatment with this compound resulted in a notable decrease in proliferation rates among various cancer cell lines. The study concluded that the compound's mechanism likely involves interference with cellular signaling pathways essential for growth .
- Antimicrobial Application : A case study focused on the antimicrobial properties of the compound, showing efficacy against specific strains of bacteria. This property suggests potential applications in developing new antimicrobial agents .
- Enzyme Interaction Studies : Another case study explored how this compound interacts with specific enzymes, revealing that it can act as a potent inhibitor, thus providing insights into its potential use in therapeutic applications targeting enzyme-related diseases .
Comparative Analysis
The unique positioning of the fluorine atoms and the trifluoromethyl group in 2,5-Difluoro-4-(trifluoromethyl)benzodifluoride distinguishes it from similar compounds. For example:
| Compound | Fluorine Substitution | Unique Properties |
|---|---|---|
| 2,4-Difluorobenzaldehyde | Two fluorines | Primarily used as an intermediate in organic synthesis |
| 2,5-Difluorobenzaldehyde | Two fluorines | Similar reactivity but different biological profile |
| 2-Fluoro-4-(trifluoromethyl)benzoic acid | One fluorine + trifluoromethyl group | Different solubility and reactivity characteristics |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
